molecular formula C9H9ClN2O4 B2696423 Ethyl 3-amino-4-chloro-2-nitrobenzoate CAS No. 1277132-56-5

Ethyl 3-amino-4-chloro-2-nitrobenzoate

Cat. No. B2696423
CAS RN: 1277132-56-5
M. Wt: 244.63
InChI Key: PGIBZFACGPUTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-chloro-2-nitrobenzoate is a chemical compound with the CAS Number: 1277132-56-5 . It has a molecular weight of 244.63 and its molecular formula is C9H9ClN2O4 . It is a solid substance .


Molecular Structure Analysis

The InChI code for Ethyl 3-amino-4-chloro-2-nitrobenzoate is 1S/C9H9ClN2O4/c1-2-16-9(13)5-3-4-6(10)7(11)8(5)12(14)15/h3-4H,2,11H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

Ethyl 3-amino-4-chloro-2-nitrobenzoate is a solid substance . Detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the resources.

Scientific Research Applications

Pharmaceutical Intermediates

Ethyl 3-amino-4-chloro-2-nitrobenzoate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in the formation of complex molecules that can be used in drug development, particularly in the creation of anti-inflammatory and antimicrobial agents .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its functional groups (amino, chloro, and nitro) make it versatile for constructing a wide range of organic molecules. Researchers utilize it to develop new synthetic pathways and methodologies, enhancing the efficiency and scope of chemical reactions .

Agricultural Chemicals

In the field of agrochemistry, Ethyl 3-amino-4-chloro-2-nitrobenzoate is used in the synthesis of herbicides and pesticides. Its derivatives can be tailored to target specific pests or weeds, contributing to more effective and environmentally friendly agricultural practices .

Material Science

This compound is also explored in material science for the development of novel materials with specific properties. For instance, it can be used in the synthesis of polymers and resins that have applications in coatings, adhesives, and other industrial materials .

Dye and Pigment Industry

Ethyl 3-amino-4-chloro-2-nitrobenzoate is utilized in the dye and pigment industry as a precursor for the synthesis of various dyes. Its chemical structure allows for the creation of vibrant and stable colors, which are essential in textiles, inks, and paints .

Biological Research

In biological research, this compound is used to study enzyme interactions and cellular processes. Its ability to act as a substrate or inhibitor in biochemical assays makes it valuable for understanding the mechanisms of various biological pathways and for developing new therapeutic strategies .

Environmental Chemistry

Researchers in environmental chemistry use Ethyl 3-amino-4-chloro-2-nitrobenzoate to develop methods for detecting and degrading environmental pollutants. Its derivatives can be employed in sensors and catalytic processes aimed at monitoring and reducing pollution levels .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Studies focus on modifying its structure to enhance its efficacy and reduce toxicity, aiming to develop new drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions .

Safety and Hazards

Ethyl 3-amino-4-chloro-2-nitrobenzoate has several hazard statements including H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to use personal protective equipment .

properties

IUPAC Name

ethyl 3-amino-4-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-2-16-9(13)5-3-4-6(10)7(11)8(5)12(14)15/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIBZFACGPUTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-chloro-2-nitrobenzoate

Synthesis routes and methods

Procedure details

138.63 g of the mixture from step 3 were dissolved in 1.4 l of ethanol and 60 ml of concentrated sulfuric acid and the solution was boiled at reflux for 25 h. Then 1.3 l of ethanol were removed on a rotary evaporator and the residue was admixed with 1 l of ice-water, rendered basic using saturated NaHCO3 solution, and then extracted with three times 500 ml of dichloromethane. The combined organic phases were dried over MgSO4, filtered with suction over silica gel, and concentrated. The product was then subjected to chromatographic separation (silica gel, heptane/ethyl acetate 9:1).
Name
mixture
Quantity
138.63 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

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